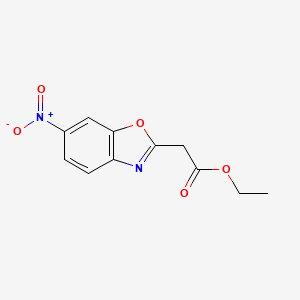
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate, is a chemical entity that has been the subject of various synthetic methods and analyses in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related ethyl acetate derivatives is well-documented. For instance, an efficient one-pot synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates has been achieved using Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature, which suggests that similar nickel-catalyzed methods could potentially be applied to the synthesis of Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Additionally, the synthesis of various ethyl 2-cyanoacetate derivatives has been reported, indicating that modifications of the cyanoacetate moiety are feasible and can lead to a diverse range of compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction. For example, the non-planar orientation of the ethyl (oxo)acetate group and the dihedral angle between the triazole and benzene rings in Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate provides insights into the potential steric and electronic interactions in Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Furthermore, density functional theory (DFT) calculations have been used to study the electronic properties of similar compounds, which could be applied to predict the reactivity and stability of the compound of interest .
Chemical Reactions Analysis
The reactivity of ethyl acetate derivatives has been explored through various chemical reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement indicates that the ethyl acetate moiety can participate in complex transformations without racemization, suggesting that Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate may also undergo similar rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermal stability and spectroscopic characteristics. The thermal stability of Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, which remains stable above 249.8 °C, provides a benchmark for the thermal properties that might be expected for Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate . Spectroscopic analyses, such as NMR and FT-IR, have been used to confirm the structures of synthesized compounds, which is a crucial step in the characterization of any new chemical entity .
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate has been used in crystal structure studies. For instance, a related compound, benzyl 2,6-dihydroxy-3-nitrobenzoate, obtained from a reaction involving ethyl acetate, demonstrated significant findings in molecular and crystal structure analysis. It was observed that the nitro group is essentially coplanar with the attached benzene ring, indicating conjugation with the π-electron system, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
2. Fluorescence Studies
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate is also significant in fluorescence studies. A study on derivatives of 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one, closely related to ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate, revealed that these compounds emit blue light in the region between 450 to 495 nm, with moderate quantum yield when compared to standard dyes (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
3. Potential Anticancer Agents
There is research indicating the potential of Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate derivatives in anticancer applications. One study synthesized derivatives with potential anticancer properties, including pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
4. Synthesis of Novel Compounds
The compound is used in the synthesis of various novel compounds. For example, its reaction with certain chemicals has led to the synthesis of compounds like ethyl 2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives, which were confirmed through various characterization methods (Abood, 2016).
Safety and Hazards
The safety information for Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Mécanisme D'action
Target of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens , suggesting that this compound may interact with microbial proteins or enzymes.
Mode of Action
The presence of electron-withdrawing groups in benzoxazole derivatives has been associated with improved antimicrobial activity . This suggests that the nitro group in the benzoxazole ring of the compound could play a crucial role in its interaction with its targets.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may exert similar effects.
Propriétés
IUPAC Name |
ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-2-17-11(14)6-10-12-8-4-3-7(13(15)16)5-9(8)18-10/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSUODTXBJJUGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-nitro-1,3-benzoxazol-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

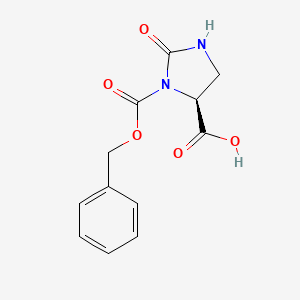

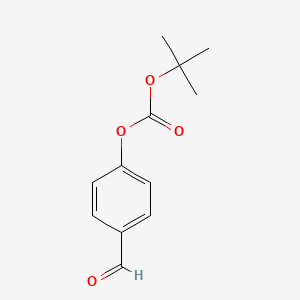
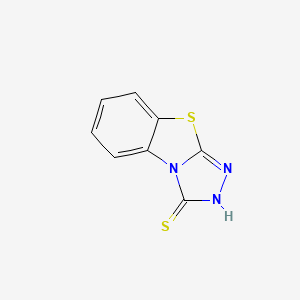
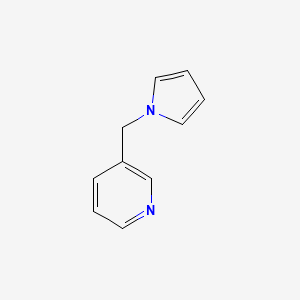

![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)
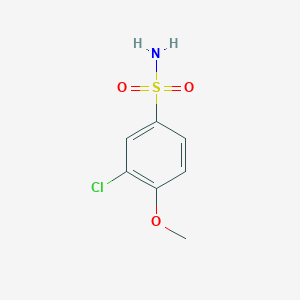
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

